N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide
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Overview
Description
N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrothieno[3,2-c]pyridine ring fused with a phenyl group and a benzenecarboxamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide typically involves multiple steps. One common method starts with the preparation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which is synthesized from 2-thienylethylamine and formaldehyde through a cyclization reaction in the presence of hydrochloric acid in ethanol . The resulting intermediate is then reacted with 4-bromophenylbenzenecarboxamide under palladium-catalyzed conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets. In the context of its potential therapeutic effects, the compound may inhibit certain enzymes or receptors involved in the coagulation pathway, thereby reducing the risk of thrombosis . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of platelet aggregation factors .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: A related compound used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Properties
IUPAC Name |
N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(15-4-2-1-3-5-15)22-16-8-6-14(7-9-16)19-17-11-13-24-18(17)10-12-21-19/h1-9,11,13,19,21H,10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCJVQATUOVCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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